molecular formula C21H25N3O3S2 B2362009 Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923900-66-7

Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2362009
CAS RN: 923900-66-7
M. Wt: 431.57
InChI Key: ZWCQHWPSXADJGK-UHFFFAOYSA-N
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Description

The compound “Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyridine ring. The molecule also contains an allyl group, an isobutylthio group, and a carboxylate group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Methylation

    This compound has been studied for its chemical synthesis and reactions, including methylation and acylation. Kappe and Roschger (1989) explored various reactions of similar tetrahydropyrimidine derivatives, indicating methods for the synthesis of related compounds, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

  • Synthesis of Derivatives

    Ahmed (2002) synthesized derivatives of pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine, demonstrating the potential of these compounds in forming novel chemical structures (Ahmed, 2002).

  • Synthesis of Fused Thiazolo Derivatives

    Ahmed (2003) also reported on the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, highlighting the versatility of these compounds in creating diverse molecular structures (Ahmed, 2003).

Biological Applications and Antimicrobial Properties

  • Pharmacological Activity

    Śladowska, Bartoszko-Malik, and Zawisza (1990) identified that some derivatives of the compound exhibited pharmacological activity, suggesting potential applications in drug discovery (Śladowska, Bartoszko-Malik & Zawisza, 1990).

  • Antimicrobial Activity

    Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of this compound and evaluated their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Vlasov, Chernykh & Osolodchenko, 2015).

Mechanism of Action

The mechanism of action of similar pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

prop-2-enyl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-6-8-27-20(26)14-13(5)22-18-16(15(14)17-12(4)7-9-28-17)19(25)24-21(23-18)29-10-11(2)3/h6-7,9,11,15H,1,8,10H2,2-5H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQHWPSXADJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N=C(NC3=O)SCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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